![molecular formula C17H13ClN4O4S B2684551 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 896325-79-4](/img/structure/B2684551.png)
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,5-triazine . It is part of a class of compounds that have been investigated for their biological activity . The compound’s structure was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .
Synthesis Analysis
The synthesis of similar 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . Following this, the 1,3,5-triazine derivatives are reacted with 3-(methanesulfonyl)-1,2,4-triazine to give the final products .Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and reaction with 3-(methanesulfonyl)-1,2,4-triazine .Physical and Chemical Properties Analysis
The compound has a molecular formula of C15H10ClFN4O2S and a molecular weight of 364.782 .Applications De Recherche Scientifique
Crystal Structure Analysis
Crystal structure analysis of compounds similar to the query chemical has contributed significantly to understanding the molecular conformation and interactions within complex molecules. Studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have shown that these molecules exhibit a folded conformation, indicating potential for specific binding interactions useful in drug design and molecular engineering (Subasri et al., 2017).
Antimalarial and Antiviral Applications
Research into N-(phenylsulfonyl)acetamide derivatives has revealed their potential as antimalarial agents, with certain sulfonamides showing significant in vitro activity. These compounds, due to their structural attributes, including the presence of sulfonamide ring systems, have also been examined for their antiviral properties against COVID-19, highlighting the versatility of such molecules in developing therapeutic agents (Fahim & Ismael, 2021).
Antimicrobial and Antitumor Agents
The synthesis and evaluation of fused 1,2,4-triazines have demonstrated these compounds' potential as antimicrobial and antitumor agents. Such studies underscore the importance of structural moieties similar to the query compound in creating new drugs with specific biological activities (El-Moneim et al., 2015).
Larvicidal and Antimicrobial Activities
Novel triazinone derivatives have been investigated for their larvicidal and antimicrobial properties, demonstrating the broad-spectrum potential of such compounds in pest control and infection prevention. This research highlights the role of specific functional groups in enhancing biological activity (Kumara et al., 2015).
Insecticidal Assessment
Studies on heterocycles incorporating thiadiazole moieties against cotton leafworms have provided insights into the insecticidal potential of such compounds. These findings suggest applications in agricultural pest management, emphasizing the chemical versatility and utility of related compounds (Fadda et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O4S/c18-10-1-4-14-20-16(21-17(24)22(14)8-10)27-9-15(23)19-11-2-3-12-13(7-11)26-6-5-25-12/h1-4,7-8H,5-6,9H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLIYTWGMILWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2684468.png)
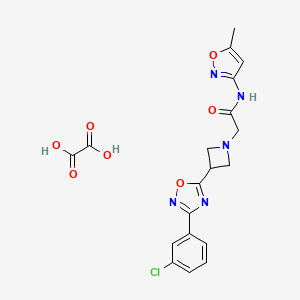
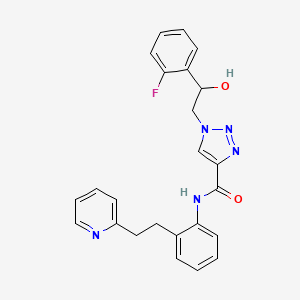
![4-(2H-1,2,3-triazol-2-yl)-1-[4-(trifluoromethoxy)benzenesulfonyl]piperidine](/img/structure/B2684476.png)
![1-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2684478.png)
![4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2684479.png)
![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-pyridin-2-ylethyl]amino]-4-oxobut-2-enoate](/img/structure/B2684480.png)
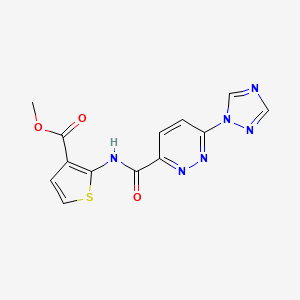
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2684483.png)
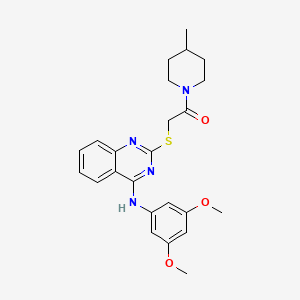
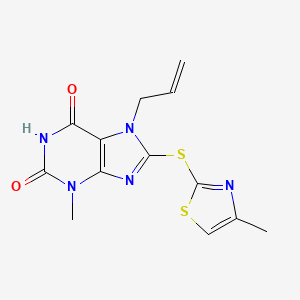
![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2684488.png)

amine hydrochloride](/img/structure/B2684491.png)
